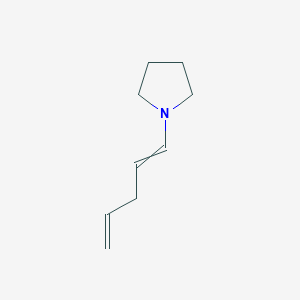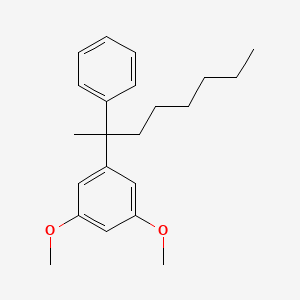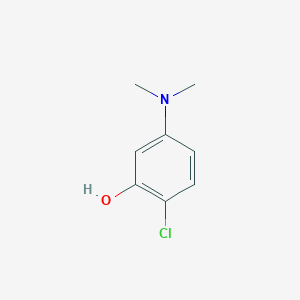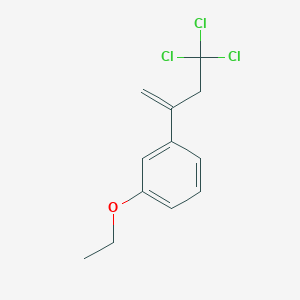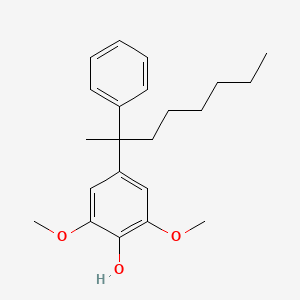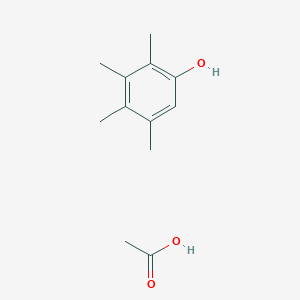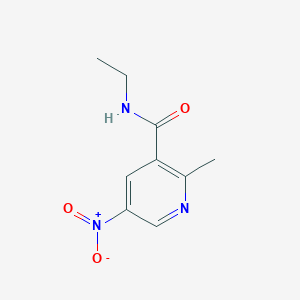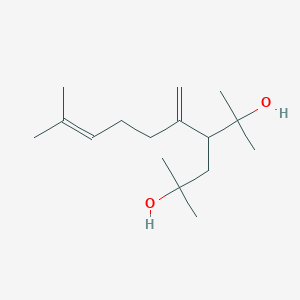
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol is a chemical compound with a complex structure. It is known for its unique molecular configuration and potential applications in various scientific fields. The compound is characterized by its two hydroxyl groups and a branched alkyl chain with multiple double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a branched alkyl halide, followed by a series of reduction and oxidation reactions to introduce the hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the alkyl chain can be reduced to single bonds using hydrogenation with palladium or platinum catalysts.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkyl ethers, esters
Scientific Research Applications
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and double bonds in the compound allow it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
m-Camphorene: A compound with a similar branched alkyl chain and double bonds.
6-Methyl-3,5-heptadien-2-one: Shares structural similarities with the double bonds and alkyl chain.
Uniqueness
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical and biological properties
Properties
CAS No. |
61194-07-8 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
2,5-dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol |
InChI |
InChI=1S/C16H30O2/c1-12(2)9-8-10-13(3)14(16(6,7)18)11-15(4,5)17/h9,14,17-18H,3,8,10-11H2,1-2,4-7H3 |
InChI Key |
MVVIPSIYSGOKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)C(CC(C)(C)O)C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


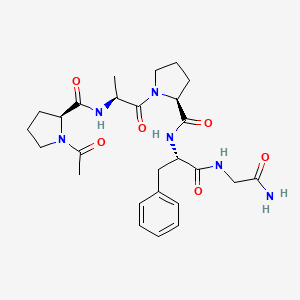
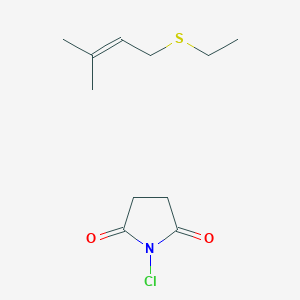
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)

